![molecular formula C21H23N5O6 B2463990 ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896307-44-1](/img/structure/B2463990.png)

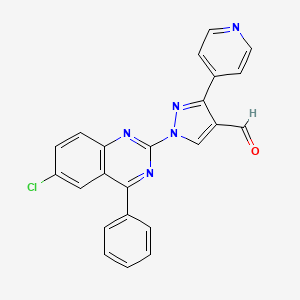

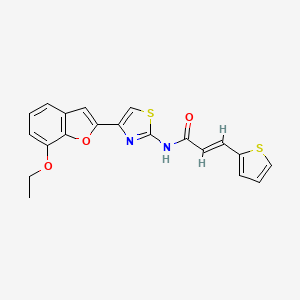

ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O6 and its molecular weight is 441.444. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

ABTS/PP Decolorization Assay and Antioxidant Capacity

The ABTS•+ radical cation-based assays, specifically the ABTS/potassium persulfate decolorization assay, are prominent in assessing antioxidant capacity. This review elucidates the reaction pathways involved in these assays, noting the formation of coupling adducts with ABTS•+ by some antioxidants, mainly of phenolic nature. The review also highlights the need for further investigation into the specific reactions, such as coupling, which might bias comparisons between antioxidants, though it still recommends ABTS-based assays for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Chlorophenols in Municipal Solid Waste Incineration

This review delves into chlorophenols (CP), historically significant chemicals and intermediates, particularly in the context of Municipal Solid Waste Incineration (MSWI). It discusses the correlation between CP and other potential precursors and dioxins, summarizing concentration values for various locations and conditions in MSWI and their Air Pollution Control Devices (APCDs). The review also proposes a unified pathway for CP, highlighting its role in de novo synthesis and as a precursor route (Peng et al., 2016).

Process Intensification Techniques for Ethyl Acetate Production

The review assesses the ethyl acetate esterification process across various process intensification techniques, discussing the advantages over traditional methods. It focuses on ethyl acetate's intensive use as a solvent and main ingredient in consumer products, detailing simulation studies, mathematical models, and the impact of various process parameters on purity, production rate, energy consumption, and total annual cost (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies: Toxicity and Environmental Impact

This mini-review emphasizes the urgency of understanding the toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), a key ionic liquid (IL) with significant potential for industrial applications. It underlines the necessity of comprehensive toxicological assessments and evaluations of human health and ecotoxicity impact prior to its large-scale utilization (Ostadjoo et al., 2018).

Acidolysis of Lignin and Mechanisms of β-O-4 Bond Cleavage

This paper reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significant differences in the reaction mechanism between C6-C2-type and C6-C3 analogues. It emphasizes the importance of understanding the contributions and specificities of the reaction mechanisms involved, including the hydride transfer mechanism and its relevance in acidolysis processes (Yokoyama, 2015).

Propriétés

IUPAC Name |

ethyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-6-32-16(27)11-25-19(28)17-18(23(3)21(25)29)22-20-24(17)10-12(2)26(20)14-9-13(30-4)7-8-15(14)31-5/h7-10H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDVLOFQGQPWOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)

![Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2463912.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)